molecular formula C20H20ClN3O B3004942 2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide CAS No. 2411194-75-5

2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide

Cat. No.: B3004942
CAS No.: 2411194-75-5
M. Wt: 353.85
InChI Key: VYEXXGBKDAOZJM-UHFFFAOYSA-N
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Description

2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide is a synthetic organic compound characterized by the presence of an imidazole ring, a phenyl group, and a chlorinated amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted amides or thioamides.

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenyl groups may enhance binding affinity through hydrophobic interactions, while the chlorinated amide can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]acetamide: Similar structure but with an acetamide group instead of a propanamide.

    2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]butanamide: Similar structure but with a butanamide group instead of a propanamide.

Uniqueness

2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide is unique due to its specific combination of an imidazole ring, phenyl groups, and a chlorinated amide. This combination allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

2-chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c1-15(21)20(25)23-12-18-4-2-3-5-19(18)17-8-6-16(7-9-17)13-24-11-10-22-14-24/h2-11,14-15H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEXXGBKDAOZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1C2=CC=C(C=C2)CN3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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